1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
CAS No.: 658680-41-2
Cat. No.: VC16798004
Molecular Formula: C12H13F3O3
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 658680-41-2 |
|---|---|
| Molecular Formula | C12H13F3O3 |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
| Standard InChI Key | HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
| Canonical SMILES | COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane, reflects its bicyclic structure. The dioxolane ring (a five-membered cyclic ether with two oxygen atoms) is substituted at the 2-position with a methoxymethyl group () and a 4-(trifluoromethyl)phenyl moiety () . The trifluoromethyl group () is meta to the dioxolane attachment, as indicated by the SMILES notation COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F.
Table 1: Key Chemical Identifiers
Stereochemical Considerations
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Basis of Estimation |
|---|---|---|
| LogP (Octanol-Water) | ~2.8 | Calculated using Molinspiration |
| Hydrogen Bond Donors | 0 | Molecular structure |
| Hydrogen Bond Acceptors | 4 (3 ether oxygens, 1 methoxy oxygen) | Molecular structure |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s trifluoromethyl group is prized in medicinal chemistry for its ability to improve pharmacokinetic profiles. Potential applications include:
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Protease Inhibitors: Analogous dioxolane derivatives have been explored as inhibitors of viral proteases (e.g., HIV-1 protease).
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Anticancer Agents: Fluorinated heterocycles often exhibit enhanced binding to target proteins via hydrophobic interactions .
Agrochemical Development
In agrochemicals, the group confers resistance to metabolic degradation, prolonging the activity of herbicides and pesticides. The dioxolane moiety may also serve as a hydrolytically stable scaffold for controlled-release formulations .
Material Science
The compound’s rigid structure and fluorine content make it a candidate for:
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Liquid Crystals: Fluorinated aromatic systems are used in display technologies for their dielectric anisotropy.
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Polymer Additives: As a crosslinking agent or plasticizer in specialty polymers .
Comparative Analysis with Related Compounds
2,2-Dimethoxy-4-(Trifluoromethyl)-1,3-Dioxolane
This analog lacks the methoxymethyl and phenyl groups, reducing steric bulk and altering electronic properties. Such modifications may enhance solubility but diminish target-binding affinity.
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